molecular formula C9H20N2O2 B1618643 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol CAS No. 109792-07-6

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol

Cat. No. B1618643
Key on ui cas rn: 109792-07-6
M. Wt: 188.27 g/mol
InChI Key: AVUAFDALFXEMPT-UHFFFAOYSA-N
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Patent
US04755515

Procedure details

1-(2-hydroxyethyl)-piperazine, 26 grams, freshly distilled allyl alcohol, 36 g and sodium hydroxide, 8 g are heated to 118°-120° C. for 36 hours. The viscous reaction mixture is taken up into 250 ml water, and solid potassium carbonate is added to saturate the warmed solution. A yellow oil, the product, rises to the top. It is extracted with tetrahydrofuran, the solvent evaporated, the residue dissolved in ethanol, the solution filtered, and the ethanol evaporated under vacuum to a thick oil, which solidifies on standing to give the isolated product, [I], above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.[CH2:10]([OH:13])[CH:11]=[CH2:12].[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>O>[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([CH2:12][CH2:11][CH2:10][OH:13])[CH2:6][CH2:5]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
to saturate the warmed solution
EXTRACTION
Type
EXTRACTION
Details
It is extracted with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethanol
FILTRATION
Type
FILTRATION
Details
the solution filtered
CUSTOM
Type
CUSTOM
Details
the ethanol evaporated under vacuum to a thick oil, which
CUSTOM
Type
CUSTOM
Details
to give the isolated product, [I]

Outcomes

Product
Name
Type
Smiles
OCCN1CCN(CC1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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